molecular formula C10H11BrO2 B2923817 3-Bromophenethyl alcohol, acetate CAS No. 85263-10-1

3-Bromophenethyl alcohol, acetate

Cat. No.: B2923817
CAS No.: 85263-10-1
M. Wt: 243.1
InChI Key: GNAAMZAIXVECEW-UHFFFAOYSA-N
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Description

3-Bromophenethyl alcohol, acetate (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is an ester derivative of 3-bromophenethyl alcohol. The parent alcohol, 3-bromophenethyl alcohol (CAS 28229-69-8), has a molecular formula of C₈H₉BrO, a boiling point of 107–110°C (1 mmHg), and a density of 1.4780 g/cm³ . Its acetate form introduces an acetyl group, enhancing lipophilicity and altering reactivity.

Properties

IUPAC Name

2-(3-bromophenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAAMZAIXVECEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenethyl alcohol, acetate typically involves the following steps:

    Bromination of Phenethyl Alcohol: Phenethyl alcohol is reacted with bromine in the presence of a suitable solvent, such as carbon tetrachloride, to introduce the bromine atom at the para position of the phenyl ring.

    Acetylation: The resulting 3-Bromophenethyl alcohol is then acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenethyl alcohol, acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-Bromophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-Bromophenethyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can yield 3-Azidophenethyl alcohol, acetate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: 3-Bromophenylacetic acid.

    Reduction: 3-Bromophenethyl alcohol.

    Substitution: 3-Azidophenethyl alcohol, acetate.

Scientific Research Applications

3-Bromophenethyl alcohol, acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromophenethyl alcohol, acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers

The following brominated phenethyl alcohol derivatives and their esters are compared based on structural, physical, and synthetic properties:

Compound Molecular Formula CAS Number Boiling Point (°C/mmHg) Density (g/cm³) Synthetic Yield Key Applications
3-Bromophenethyl alcohol C₈H₉BrO 28229-69-8 107–110 (1 mmHg) 1.4780 N/A Intermediate in organic synthesis
3-Bromophenethyl alcohol, acetate C₁₀H₁₁BrO₂ Not explicitly listed N/A N/A N/A Presumed use in pharmaceuticals or agrochemicals (by analogy)
4-Bromophenethyl alcohol C₈H₉BrO 4654-39-1 138 (9 mmHg) 1.436 >97.0% purity Similar to 3-isomer; higher boiling point
2-Bromophenethyl alcohol C₈H₉BrO 1074-16-4 N/A N/A N/A Positional isomer; reactivity differences expected
Ethyl (3-bromophenyl)acetate C₁₀H₁₁BrO₂ 14062-30-7 N/A N/A 40–99% (varies) Lipophilic ester; agrochemical applications

Key Observations :

  • Positional Isomerism : The 3-, 4-, and 2-bromophenethyl alcohols differ in bromine substitution on the benzene ring, affecting physical properties. For example, 4-bromophenethyl alcohol has a higher boiling point (138°C at 9 mmHg) compared to the 3-isomer (107–110°C at 1 mmHg), likely due to differences in molecular symmetry and dipole interactions .
  • Ester Derivatives : Ethyl (3-bromophenyl)acetate () shares structural similarities with the target acetate but differs in the ester group (ethyl vs. acetyl). Its synthesis via acid-catalyzed esterification achieves high yields (99% under optimized conditions), suggesting similar efficiency for this compound .

Functional Analogues: Brominated Alcohols and Esters

3-Bromo-α-methylbenzyl Alcohol (CAS 16675-62-0)
  • Structure : Features a methyl group adjacent to the hydroxyl, increasing steric hindrance.
  • Applications : Used in chiral synthesis; steric effects may reduce reactivity compared to 3-bromophenethyl alcohol .
SYAUP-CN-26 ()
  • Structure : Contains a 3-bromophenethylamine moiety linked to a sulfonamide group.
  • Bioactivity: Demonstrates antifungal activity against Botrytis cinerea via membrane disruption (increased MDA content, nucleic acid leakage).
3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)
  • Structure : A brominated alkyl alcohol with dual bromine atoms.
  • Regulatory Status : Evaluated for RoHS restrictions; lacks extensive toxicity data .

Physical Properties

Property 3-Bromophenethyl Alcohol 4-Bromophenethyl Alcohol Ethyl (3-Bromophenyl)acetate
Molecular Weight (g/mol) 201.06 201.06 243.100
Boiling Point 107–110°C (1 mmHg) 138°C (9 mmHg) N/A
Density 1.4780 1.436 N/A
Synthetic Yield (Ester Form) N/A N/A 40–99%

Biological Activity

3-Bromophenethyl alcohol, acetate (CAS Number: 85263-10-1) is an organic compound derived from phenethyl alcohol, characterized by the presence of a bromine atom and an acetate group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's effectiveness against various bacterial strains has been documented, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial growth, which could be attributed to the presence of the bromine atom in its structure.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. The compound's interaction with cellular signaling pathways is a focal point for ongoing research, aiming to elucidate the precise mechanisms by which it exerts these effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful. Below is a table summarizing key characteristics:

CompoundStructure FeaturesBiological Activity
3-Bromophenethyl alcohol Lacks acetate groupLimited antimicrobial activity
3-Bromophenylacetic acid Contains carboxylic acidModerate anticancer activity
3-Azidophenethyl alcohol Contains azide groupPotentially different activities

The presence of both bromine and acetate groups in this compound contributes to its unique reactivity and biological profile compared to its analogs.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom is believed to enhance the compound's reactivity, allowing it to disrupt critical biochemical pathways in microbial cells and cancerous tissues. This interaction may lead to the inhibition of enzyme activity essential for cell survival and proliferation.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a broad-spectrum antimicrobial agent. The study emphasized the need for further investigation into dosage optimization and mechanism elucidation .

Investigation into Anticancer Properties

In another case study focusing on anticancer properties, researchers evaluated the compound's effect on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in significant apoptosis induction and inhibited cell migration. These results suggest that the compound could serve as a lead candidate for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromophenethyl alcohol, acetate with high purity?

  • Methodological Answer :

  • Step 1 : Start with 3-bromophenethyl alcohol (CAS 28229-69-8) as the precursor. Its synthesis involves alkylation of 4-methylphenethyl alcohol using brominating agents like isobutyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 2 : Acetylation of the hydroxyl group can be achieved using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) under reflux conditions .
  • Step 3 : Purify the product via fractional distillation (boiling point ~107–110°C at 1 mmHg) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., acetate proton resonance at δ 2.0–2.1 ppm) and FT-IR (ester C=O stretch at ~1740 cm1^{-1}) .

Q. How can researchers address solubility challenges of this compound in aqueous experimental systems?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤5% v/v) to enhance solubility while maintaining biocompatibility .
  • For lipid-based studies, incorporate the compound into liposomes using phosphatidylcholine/cholesterol mixtures (70:30 molar ratio) to mimic membrane environments .
  • Alternatively, prepare stock solutions in ethanol or acetone (≤0.1% final concentration) for cellular assays to avoid solvent toxicity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • GC-MS : Quantify purity and detect impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and electron ionization .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for stability studies under varying pH/temperature .
  • Elemental Analysis : Verify bromine content (expected ~39.7%) to confirm stoichiometric integrity .

Advanced Research Questions

Q. How does the bromine substituent influence the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The bromine atom at the meta position directs electrophilic attacks to the para position due to its electron-withdrawing effect. For example, in Cs2_2CO3_3-promoted reactions with phenols, the acetate group enhances leaving-group ability, favoring SN2 mechanisms at the β-carbon .
  • Contradiction Alert : notes competing elimination pathways in polar aprotic solvents (e.g., DMF). To minimize this, use lower temperatures (0–25°C) and bulky bases (e.g., DBU) to favor substitution .

Q. What strategies can resolve contradictions in reported stability data for this compound under acidic conditions?

  • Methodological Answer :

  • Controlled Stability Testing : Perform accelerated degradation studies (e.g., 0.1 M HCl, 40°C) with HPLC monitoring. Conflicting reports may arise from trace impurities (e.g., residual acetic acid) acting as catalysts; thus, ultra-purification via preparative TLC is recommended .
  • Mechanistic Insight : The acetate group hydrolyzes to regenerate 3-bromophenethyl alcohol in acidic media. Stabilize the compound using non-aqueous buffers (e.g., phosphate-buffered ethanol) for in vitro applications .

Q. How can this compound be utilized in multicomponent reactions for synthesizing complex heterocycles?

  • Methodological Answer :

  • Example Reaction : React with primary amines and aldehydes in a Ugi four-component reaction (methanol, 50°C, 24 hr) to yield brominated tetrazole derivatives. The acetate group enhances electrophilicity at the adjacent carbon, promoting imine formation .
  • Optimization : Screen catalysts (e.g., Sc(OTf)3_3) to improve yields (>80%) and reduce side products (e.g., elimination byproducts) .

Q. What role does this compound play in studying lipid-protein interactions in membrane models?

  • Methodological Answer :

  • Incorporate the compound into lipid bilayers (e.g., DOPC/cholesterol) at 5 mol% to investigate its effect on membrane fluidity via fluorescence anisotropy (using DPH probes) .
  • Advanced Application : Use surface plasmon resonance (SPR) to quantify binding affinity with transmembrane proteins (e.g., G-protein-coupled receptors). The bromine atom allows bromine-edge X-ray crystallography for structural studies .

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